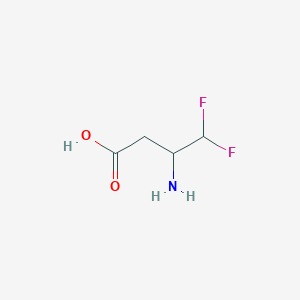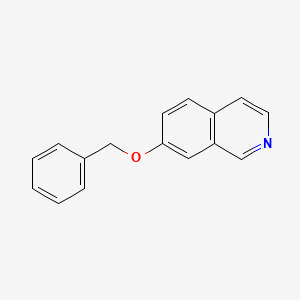
1H-Inden-2-amine, 2,3-dihydro-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- can be achieved through several methods. One common approach involves the reduction of 2-methylindanone oxime using hydrogen in the presence of a palladium on activated carbon catalyst in methanol and acetic acid. The resulting product is then treated with hydrogen chloride in ethanol to yield the desired amine .
Industrial Production Methods
Industrial production methods for 1H-Inden-2-amine, 2,3-dihydro-4-methyl- typically involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1H-Inden-2-amine, 2,3-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted indanamines.
科学的研究の応用
1H-Inden-2-amine, 2,3-dihydro-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as a substrate for neurotransmitter transporters, affecting the levels of neurotransmitters in the synaptic cleft .
類似化合物との比較
Similar Compounds
2-Aminoindane: A structurally similar compound with applications in neurological research.
2-Methyl-2,3-dihydro-1H-inden-1-amine: Another related compound with similar chemical properties.
Uniqueness
1H-Inden-2-amine, 2,3-dihydro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position and the amine group at the 2-position make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
CAS番号 |
61957-30-0 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC名 |
4-methyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-8-5-9(11)6-10(7)8/h2-4,9H,5-6,11H2,1H3 |
InChIキー |
CAHLQEOQFRTFQB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CC(CC2=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[Isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B8782175.png)





![1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione](/img/structure/B8782224.png)
![1,1-Diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B8782233.png)


